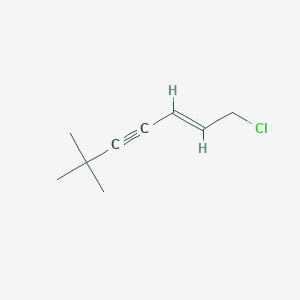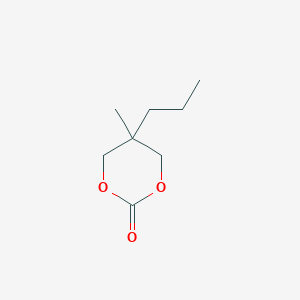
3-Trimethylstannylbenzoesäure
Übersicht
Beschreibung
3-Trimethylstannyl benzoic acid (3-TMB) is an organometallic compound that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of benzoic acid and is composed of three methyl groups attached to a tin atom. The structure of 3-TMB is unique in that it contains both a carbon-tin bond and a carbon-oxygen bond, giving it unique properties that make it useful in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Trypanocidale Aktivität
Derivate der 3-Trimethylstannylbenzoesäure wurden auf ihr Potenzial als trans-Sialidase-Inhibitoren und Antitrypanosomenmittel untersucht . Dies ist besonders relevant für die Behandlung der Chagas-Krankheit, einer chronischen Erkrankung, die durch den Parasiten Trypanosoma cruzi verursacht wird. Die Derivate zeigten eine potente trypanozide Aktivität und übertrafen in einigen Fällen kommerziell erhältliche Medikamente .
Antihypertensive und Lokalanästhetische Aktivität
Im Bereich der Pharmakologie wurden Derivate der this compound synthetisiert und auf ihre antihypertensive und lokale Anästhesie-Aktivitäten untersucht . Diese Studien sind entscheidend für die Entwicklung neuer Medikamente, die den Blutdruck regulieren und eine lokale Anästhesie ermöglichen können .
Materialwissenschaft: Ko-Kristall-Engineering
Derivate der Benzoesäure, einschließlich derer der this compound, werden in der Ko-Kristall-Technik umfassend eingesetzt. Diese Anwendung ist für die Materialforschung und die Entwicklung pharmazeutischer Anwendungen von Bedeutung, da die Bildung von Ko-Kristallen zu Materialien mit verbesserten Eigenschaften führen kann .
Molekular-Docking-Studien
Derivate der this compound werden in Molekular-Docking-Studien verwendet, um ihre Wechselwirkung mit biologischen Zielmolekülen zu verstehen . Dies ist ein entscheidender Schritt im Arzneimittelentwurf und in der Arzneimittelentwicklung, der Forschern hilft, die Orientierung eines Arzneimittelmoleküls vorherzusagen, wenn es an ein Zielenzym oder einen Rezeptor bindet .
Enzymatische Analyse
Diese Derivate werden auch in der enzymatischen Analyse verwendet, um die Hemmung von Enzymen zu untersuchen, die für bestimmte Krankheiten relevant sind . Durch das Verständnis, wie diese Verbindungen mit Enzymen interagieren, können Wissenschaftler bessere therapeutische Wirkstoffe entwickeln .
Entwicklung neuer Arzneimittel
Die Derivate der this compound sind Teil aufstrebender Ansätze zur Arzneimittelentwicklung gegen Infektionskrankheiten. Sie werden auf ihr Potenzial zur Hemmung von Enzymen untersucht, die pharmakologische Zielmoleküle für neue Medikamente sind
Wirkmechanismus
Target of Action
3-Trimethylstannyl benzoic acid is a compound used in organic synthesis . .
Pharmacokinetics
It’s known that the compound is solid at room temperature and soluble in dichloromethane, ether, and ethyl acetate . These properties could potentially influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Trimethylstannyl benzoic acid, factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For instance, the compound is known to be stable at -20°C .
Biochemische Analyse
Biochemical Properties
The specific biochemical properties of 3-Trimethylstannyl benzoic acid are not well-documented in the literature. It is known that benzoic acid derivatives, such as 3-Trimethylstannyl benzoic acid, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely depending on the specific biochemical context .
Cellular Effects
Benzoic acid derivatives are known to have various effects on cellular processes
Molecular Mechanism
It is known that benzoic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20° C .
Metabolic Pathways
3-Trimethylstannyl benzoic acid is likely involved in various metabolic pathways due to its structural similarity to benzoic acid, which is a precursor for many primary and secondary metabolites
Eigenschaften
IUPAC Name |
3-trimethylstannylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5O2.3CH3.Sn/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H,(H,8,9);3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKYWECXFLBPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432876 | |
| Record name | 3-TRIMETHYLSTANNYL BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161767-56-2 | |
| Record name | 3-TRIMETHYLSTANNYL BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















